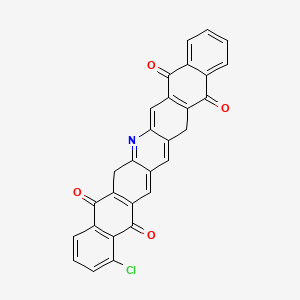

Vat Blue 14

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vat Blue 14, also known as C.I. This compound, is a synthetic organic dye belonging to the class of vat dyes. These dyes are known for their excellent fastness properties, making them highly suitable for dyeing cellulosic fibers such as cotton. This compound is characterized by its brilliant blue shade and is widely used in the textile industry for its vibrant color and durability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Vat Blue 14 typically involves the chlorination of indanthrone in sulfuric acid with the addition of manganese dioxide. This process results in the formation of a dye with slightly greener shades . The reaction conditions include maintaining a temperature of 50-55°C during the chlorination process.

Industrial Production Methods

Industrial production of this compound involves several steps, including the reduction of the dye to its leuco form in an alkaline solution of sodium hydrosulfite. This reduction process makes the dye soluble, allowing it to be applied to textile fibers. After application, the dye is oxidized back to its insoluble form, resulting in a durable and vibrant color on the fabric .

Analyse Chemischer Reaktionen

Types of Reactions

Vat Blue 14 undergoes several types of chemical reactions, including:

Reduction: The dye is reduced to its leuco form in an alkaline solution, making it soluble.

Oxidation: After application to the textile fibers, the dye is oxidized back to its insoluble form.

Substitution: Chlorination of indanthrone involves substitution reactions where chlorine atoms are introduced into the molecule.

Common Reagents and Conditions

Reducing Agents: Sodium hydrosulfite is commonly used to reduce this compound to its leuco form.

Oxidizing Agents: Air or other oxidizing agents are used to revert the dye to its insoluble form after application.

Reaction Conditions: The reduction process typically occurs in an alkaline medium, while chlorination requires an acidic medium with the presence of manganese dioxide.

Major Products Formed

The major product formed from the reduction of this compound is its leuco form, which is soluble in alkaline solutions. Upon oxidation, the dye reverts to its original insoluble form, providing a durable and vibrant color on the textile fibers .

Wissenschaftliche Forschungsanwendungen

Vat Blue 14 has several scientific research applications, including:

Wearable Electronics: this compound is being explored as a biocompatible organic semiconductor for wearable electronics.

Textile Dyeing: The primary application of this compound is in the textile industry, where it is used for dyeing cellulosic fibers such as cotton.

Biocompatibility Studies: Research has shown that this compound exhibits good biocompatibility profiles, making it a promising material for applications that require direct contact with human skin.

Wirkmechanismus

The mechanism of action of Vat Blue 14 involves its reduction to a soluble leuco form in an alkaline medium, allowing it to penetrate the textile fibers. Once applied, the dye is oxidized back to its insoluble form, resulting in a durable and vibrant color. The molecular targets and pathways involved in this process include the reduction of the quinoid structure of the dye and its subsequent oxidation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Vat Blue 1:

Vat Blue 20: This dye is used in similar applications and has been studied for its biocompatibility in wearable electronics.

Vat Yellow 4: Another vat dye used in textile dyeing and wearable electronics.

Uniqueness of Vat Blue 14

This compound stands out due to its brilliant blue shade and excellent fastness properties. Its ability to form a durable and vibrant color on textile fibers makes it highly valuable in the textile industry.

Eigenschaften

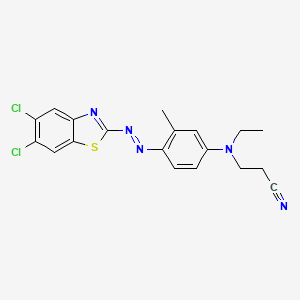

Molekularformel |

C29H14ClNO4 |

|---|---|

Molekulargewicht |

475.9 g/mol |

IUPAC-Name |

23-chloro-2-azaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5(14),7,9,11,16,18,20(29),22(27),23,25-dodecaene-6,13,21,28-tetrone |

InChI |

InChI=1S/C29H14ClNO4/c30-22-7-3-6-17-25(22)29(35)19-10-14-8-13-9-18-20(11-23(13)31-24(14)12-21(19)28(17)34)27(33)16-5-2-1-4-15(16)26(18)32/h1-8,10-11H,9,12H2 |

InChI-Schlüssel |

NHAKKGRAHSSERD-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=CC3=CC4=C(CC3=NC2=CC5=C1C(=O)C6=CC=CC=C6C5=O)C(=O)C7=C(C4=O)C(=CC=C7)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B12280012.png)

![2-Azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12280040.png)

![3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B12280045.png)

![4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B12280058.png)

![2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol](/img/structure/B12280079.png)